Ebov-IN-3

Description

Structure

2D Structure

3D Structure

Properties

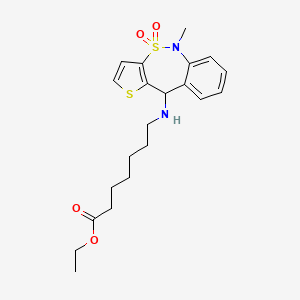

Molecular Formula |

C21H28N2O4S2 |

|---|---|

Molecular Weight |

436.6 g/mol |

IUPAC Name |

ethyl 7-[(5-methyl-4,4-dioxo-10H-thieno[3,2-c][2,1]benzothiazepin-10-yl)amino]heptanoate |

InChI |

InChI=1S/C21H28N2O4S2/c1-3-27-19(24)12-6-4-5-9-14-22-20-16-10-7-8-11-17(16)23(2)29(25,26)18-13-15-28-21(18)20/h7-8,10-11,13,15,20,22H,3-6,9,12,14H2,1-2H3 |

InChI Key |

GOLQGQDYVXWRFV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCNC1C2=CC=CC=C2N(S(=O)(=O)C3=C1SC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Ebola Virus VP35 Inhibitors

Disclaimer: Initial searches for a compound specifically named "Ebov-IN-3" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on a well-characterized and critical mechanism of action for anti-Ebola virus therapeutics: the inhibition of the Viral Protein 35 (VP35).

This document provides an in-depth overview of the role of Ebola virus (EBOV) VP35 in viral pathogenesis and the mechanism by which its inhibition represents a promising antiviral strategy. It is intended for researchers, scientists, and drug development professionals.

Introduction to EBOV VP35 as a Therapeutic Target

The Ebola virus VP35 is a multifunctional protein that plays two critical roles in the viral life cycle. Firstly, it is an essential cofactor for the viral RNA-dependent RNA polymerase (L protein), required for viral genome replication and transcription. Secondly, and of significant interest for therapeutic intervention, VP35 is a potent antagonist of the host's innate immune response, particularly the type I interferon (IFN) system.[1] By suppressing the host's initial antiviral defenses, VP35 allows for rapid and uncontrolled viral replication, contributing to the high lethality of Ebola virus disease (EVD).[2][3]

The dual functions of VP35 make it an attractive target for antiviral drug development. Inhibition of VP35 can potentially disrupt viral replication and, crucially, restore the host's ability to mount an effective innate immune response against the virus.

Mechanism of Action: Restoring Host Innate Immunity

The primary mechanism of action for VP35 inhibitors is the restoration of the host's innate immune signaling, which is actively suppressed by VP35. This suppression is primarily achieved through the inhibition of the RIG-I-like receptor (RLR) pathway.

EBOV replication produces double-stranded RNA (dsRNA), a potent pathogen-associated molecular pattern (PAMP) that is recognized by the host cytoplasmic sensor, retinoic acid-inducible gene I (RIG-I).[4] Activation of RIG-I initiates a signaling cascade that leads to the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF-3).[5] Activated IRF-3 then translocates to the nucleus and induces the transcription of type I interferons (IFN-α/β).[5] Secreted interferons then act in an autocrine and paracrine manner to induce the expression of hundreds of interferon-stimulated genes (ISGs), which establish an antiviral state in the host cells.

VP35 counteracts this response in several ways:

-

dsRNA Sequestration: The C-terminal domain of VP35, also known as the interferon inhibitory domain (IID), binds to viral dsRNA. This binding "cloaks" the dsRNA, preventing its recognition by RIG-I.[3][6]

-

Inhibition of IRF-3 Activation: VP35 can inhibit the phosphorylation of IRF-3, a critical step in its activation.[5] This prevents the induction of type I interferon production.

-

Suppression of the PKR Pathway: VP35 has also been shown to inhibit the dsRNA-dependent protein kinase (PKR), another key component of the host's antiviral response.

By inhibiting VP35, small molecules can prevent the sequestration of viral dsRNA, allowing for its detection by RIG-I and the subsequent activation of the downstream interferon signaling pathway. This restoration of the host's natural antiviral defenses can significantly impede viral replication and pathogenesis.

Quantitative Data for EBOV Inhibitors

The following table summarizes the quantitative data for select EBOV inhibitors, with a focus on those targeting VP35.

| Compound | Target | Assay | IC50 | EC50 | CC50 | Reference(s) |

| Cynarin | VP35-dsRNA interaction | dsRNA-VP35 binding assay | 8.5 µM | [4][7] | ||

| EBOV replication | EBOV-infected A549 cells | 9.1 µM | Not significant | [4][7] | ||

| Myricetin | VP35-dsRNA interaction | Fluorescence-based assay | 2.7 µM | [8] | ||

| Diazachrysene-based inhibitor (Compound 3) | Not specified | EBOV cellular infection | 0.696 µM | >20 µM | [9] | |

| Procyanidin B2 | EBOV entry | EBOVpp infection assay | 0.83 µM | [10] | ||

| Vinblastine | Microtubule inhibitor | EBOV-like particle entry | 48 nM | [11] |

Experimental Protocols

This assay is a powerful tool to study the activity of the EBOV polymerase complex (L, VP35, NP, and VP30) in a BSL-2 setting. It is used to identify inhibitors that target viral replication and transcription.

Principle: A plasmid encoding a "minigenome," which contains a reporter gene (e.g., luciferase) flanked by the EBOV leader and trailer sequences, is co-transfected into cells with plasmids expressing the EBOV polymerase complex proteins (NP, VP35, VP30, and L) and a T7 RNA polymerase. The T7 polymerase transcribes the minigenome plasmid into a negative-sense RNA, which is then encapsidated by NP and recognized by the viral polymerase complex. The complex then transcribes the reporter gene, and its activity is measured.

Protocol:

-

Cell Culture: Seed HEK 293T cells in 12-well plates and grow to approximately 70% confluency.[12]

-

Transfection: Transfect the cells with a mixture of the following plasmids:

-

Incubation: Incubate the transfected cells for 48 hours.[12]

-

Lysis: Wash the cells and lyse them using a passive lysis buffer.[12]

-

Luciferase Assay: Measure the activity of the reporter genes (e.g., Firefly and Renilla luciferase) using a luminometer. The ratio of the reporter gene activity to the control reporter activity indicates the level of minigenome transcription and replication.

This assay is used to quantify the amount of infectious virus in a sample and to determine the efficacy of antiviral compounds against live EBOV in a BSL-4 laboratory.

Principle: Serial dilutions of a virus-containing sample are used to infect a monolayer of susceptible cells (e.g., Vero C1008). After an incubation period, the wells are scored for the presence or absence of a cytopathic effect (CPE). The 50% tissue culture infectious dose (TCID50) is then calculated, which represents the dilution of the virus that causes CPE in 50% of the wells.

Protocol:

-

Cell Plating: Seed Vero C1008 cells in a 96-well plate.[13]

-

Compound Treatment (for antiviral testing): Treat the cells with different concentrations of the test compound for a specified period.

-

Virus Infection: Infect the cells with a known multiplicity of infection (MOI) of EBOV.[13]

-

Incubation: Incubate the plates for one week at 37°C with 5% CO2.[13]

-

CPE Observation: Observe each well under a microscope and score for the presence or absence of CPE.[13]

-

TCID50 Calculation: Calculate the TCID50 value using the Reed and Muench method.[13]

This workflow describes a general approach for identifying novel EBOV inhibitors from large compound libraries.

Protocol:

-

Assay Development: Develop a robust and automatable assay to measure EBOV infection or a specific viral function. An Ebola virus-like particle (VLP) entry assay using a beta-lactamase reporter is a suitable BSL-2 compatible method.[11]

-

Primary Screen: Screen a large library of compounds at a single concentration in a high-density format (e.g., 1,536-well plates).[11]

-

Hit Confirmation: Re-test the initial "hits" from the primary screen to confirm their activity.

-

Dose-Response Analysis: Perform dose-response experiments on the confirmed hits to determine their potency (e.g., IC50 or EC50).[14]

-

Cytotoxicity Assays: Concurrently, assess the cytotoxicity of the hit compounds in the host cells to determine their selectivity index (CC50/IC50).[14]

-

Mechanism of Action Studies: Conduct secondary assays to elucidate the mechanism of action of the most promising compounds.

-

Validation with Live Virus: Test the lead compounds against infectious EBOV in a BSL-4 facility.

Visualizations

Caption: Mechanism of EBOV VP35-mediated immune evasion and its inhibition.

Caption: A representative workflow for the screening and identification of EBOV inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of potential inhibitors targeting Ebola virus VP35 protein: a computational strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Ebola virus VP35 protein inhibits activation of interferon regulatory factor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Ebola Virus VP35 Protein Is a Suppressor of RNA Silencing | PLOS Pathogens [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ebola Entry Inhibitors Discovered from Maesa perlarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. blog.addgene.org [blog.addgene.org]

- 12. mdpi.com [mdpi.com]

- 13. Quantification of Ebola virus replication kinetics in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Ebov-IN-3: A Technical Whitepaper on a Novel Benzothiazepine-Based Ebola Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of Ebov-IN-3, a novel benzothiazepine-based small molecule inhibitor of Ebola virus (EBOV) entry. Identified through a virtual screening campaign targeting the interaction between the Ebola virus glycoprotein (GP) and the host Niemann-Pick C1 (NPC1) receptor, this compound has demonstrated potent inhibitory activity in pseudoviral assays. This whitepaper details the synthetic route, quantitative antiviral data, experimental protocols, and the proposed mechanism of action for this compound, offering a valuable resource for researchers in the field of antiviral drug discovery and development.

Discovery and Rationale

This compound, also designated as compound 9, was discovered as part of a research effort to identify new small molecule inhibitors of the Ebola virus.[1] The discovery strategy was centered on disrupting the critical protein-protein interaction between the viral glycoprotein (GP) and the host cell receptor NPC1, a crucial step for viral entry into the cytoplasm.[1]

A virtual screening of a chemical library was performed to identify compounds with the potential to bind to the interface of the EBOV-GP and NPC1 complex. This computational approach led to the selection of a number of candidate molecules, including the benzothiazepine scaffold of this compound, for further biological evaluation.[1]

Synthesis of this compound

This compound is a benzothiazepine derivative. While the primary publication introducing this compound focuses on its biological activity, the synthesis of related benzothiazepine compounds typically involves the reaction of appropriate chalcones with 2-aminothiophenol. Further structural modifications can be achieved through standard organic chemistry techniques to arrive at the final this compound structure.

Generic Synthetic Scheme for Benzothiazepines:

Caption: General synthetic approach to benzothiazepine derivatives.

Biological Activity

The antiviral activity of this compound and its analogs was assessed using a lentiviral EBOV-GP-pseudotyped infection assay. This system utilizes a surrogate virus that expresses the Ebola virus glycoprotein on its surface, allowing for the safe study of viral entry inhibitors in a BSL-2 environment.

Table 1: In Vitro Antiviral Activity of this compound and Analogs

| Compound | Description | IC50 (µM) against pEBOV |

| This compound | Benzothiazepine derivative (compound 9) | Data not explicitly provided for this compound alone in the initial publication. |

| Ebov-IN-6 | Analog of this compound | 0.37 |

Note: The primary publication highlights the discovery of a series of compounds, with specific quantitative data for analogs like Ebov-IN-6 being more prominent in the initial report. Further studies are required to fully characterize the potency of this compound.

Mechanism of Action

This compound is proposed to act as an inhibitor of Ebola virus entry. The Ebola virus lifecycle begins with the attachment of the virion to the host cell surface, followed by internalization into endosomes. Within the endosome, the viral glycoprotein (GP) is cleaved by host proteases, enabling it to bind to the NPC1 receptor. This binding event is critical for the fusion of the viral and endosomal membranes, which allows the viral genetic material to enter the cytoplasm and initiate replication.

This compound, having been identified through a virtual screen targeting the GP-NPC1 interface, is hypothesized to disrupt this crucial interaction. By interfering with the binding of GP to NPC1, this compound effectively blocks the viral fusion process and prevents the establishment of infection.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Pseudovirus Production and Infection Assay

-

Cell Culture: HEK293T cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Transfection: To produce lentiviral pseudoparticles, HEK293T cells are co-transfected with plasmids encoding the HIV-1 backbone (expressing luciferase), a lentiviral packaging plasmid, and a plasmid expressing the Ebola virus glycoprotein (EBOV-GP).

-

Virus Harvest: Supernatants containing the pseudoviruses are collected 48 hours post-transfection, clarified by centrifugation, and stored at -80°C.

-

Infection Assay:

-

Target cells (e.g., HEK293T) are seeded in 96-well plates.

-

The cells are pre-incubated with serial dilutions of the test compounds (including this compound) for a specified time.

-

Pseudoviruses are then added to the wells.

-

After 48-72 hours of incubation, the cells are lysed.

-

Luciferase activity is measured using a luminometer to quantify the extent of viral entry and infection.

-

The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a non-linear regression curve.

-

References

Ebov-IN-3: An In-Depth Technical Overview of a Novel Ebola Virus Inhibitor

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain information on a specific compound designated "Ebov-IN-3." This document provides a comprehensive overview of the Ebola virus (EBOV), its biological targets, and the methodologies used to characterize potential inhibitors, which would be applicable to a compound like this compound.

Introduction

Ebola virus (EBOV) is a highly pathogenic filovirus that causes severe and often fatal hemorrhagic fever in humans and non-human primates.[1][2] The virus replicates efficiently in a wide range of cell types, including monocytes, macrophages, dendritic cells, liver cells, and fibroblasts, leading to a systemic infection.[1] The viral life cycle and its interaction with host cellular machinery present several potential targets for therapeutic intervention. This guide explores the key biological targets of EBOV and the experimental frameworks for evaluating antiviral compounds.

Potential Biological Targets of Ebola Virus Inhibitors

The Ebola virus genome encodes several structural and non-structural proteins that are essential for its replication and pathogenesis. These proteins, along with host factors that the virus co-opts, represent key targets for antiviral drug development.

Viral Proteins as Targets:

-

Viral Glycoprotein (GP): The sole protein on the virion surface, GP is crucial for attachment to host cells and catalysis of membrane fusion, making it a prime target for neutralizing antibodies and entry inhibitors.[2] EBOV GP is processed by host cathepsins B and L in the endosome, a critical step for viral entry.[2][3]

-

Viral Proteins 35 (VP35) and 24 (VP24): These proteins are key antagonists of the host's innate immune response, particularly the interferon (IFN) signaling pathway.[4][5][6] VP35 inhibits the production of type I interferons by blocking the activation of interferon regulatory factor 3 (IRF3).[4][6][7] VP24 blocks the nuclear import of phosphorylated STAT1, a key step in the IFN signaling cascade.[6]

-

Viral Protein 40 (VP40): As the primary matrix protein, VP40 is essential for the assembly and budding of new virus particles from infected cells.[7][8] It interacts with host proteins such as Tsg101 and Nedd4 to facilitate egress.[8]

-

RNA-dependent RNA polymerase (L protein): This viral enzyme is responsible for the transcription and replication of the viral RNA genome and is a target for nucleoside analog inhibitors.[6]

Host Factors as Targets:

-

Endosomal Proteins: The entry of EBOV into the host cell cytoplasm is a multi-step process that occurs within the endosome and requires host factors like the two-pore channels (TPCs) and the Niemann-Pick C1 (NPC1) protein.[6][9]

-

Suppressor of Cytokine Signaling 3 (SOCS3): This host protein has been shown to interact with the EBOV VP40 protein, leading to enhanced ubiquitination and egress of the virus.[8]

Quantitative Data in EBOV Inhibitor Characterization

The efficacy of a potential EBOV inhibitor like this compound would be determined through various quantitative assays. The following table summarizes typical quantitative data used to characterize antiviral compounds.

| Parameter | Description | Typical Assay | Example Value (for illustrative purposes) |

| IC50 (Half-maximal inhibitory concentration) | The concentration of an inhibitor that reduces a specific biological or biochemical activity by 50%. | Cell-based antiviral assay | 55 nM (for Tetrandrine targeting TPCs)[9] |

| EC50 (Half-maximal effective concentration) | The concentration of a drug that gives half of the maximal response. | Viral yield reduction assay | Not specified |

| TCID50 (50% Tissue Culture Infectious Dose) | The dilution of a virus that causes a cytopathic effect in 50% of the inoculated cell cultures. | TCID50 assay | Varies depending on virus stock |

| Viral Load (Genome equivalents/mL) | The quantity of viral RNA in a sample, often determined by qRT-PCR. | Quantitative RT-PCR | 10^2 to 10^8 Geq/mL in patient serum[10] |

| Ct (Cycle threshold) value | The PCR cycle number at which the fluorescence signal crosses a threshold. Inversely proportional to the amount of target nucleic acid. | qRT-PCR | Ct > 35.5 associated with non-infectious virus in plasma[11][12] |

Experimental Protocols

Characterizing a novel anti-Ebola virus compound involves a series of in vitro and in vivo experiments. All work with infectious EBOV must be conducted in a Biosafety Level 4 (BSL-4) laboratory.

Virus Propagation and Titration

-

Cell Lines: Vero E6 cells are commonly used for the propagation and titration of Ebola virus.[13][14]

-

Virus Stock Preparation: Vero E6 cells are infected with EBOV. Once significant cytopathic effect (CPE) is observed, the cell culture supernatant is harvested, clarified by centrifugation, and stored at -80°C.[15]

-

TCID50 Assay for Viral Titer Determination:

-

Seed Vero E6 cells in a 96-well plate.

-

Prepare serial dilutions of the virus stock.

-

Inoculate the cell monolayers with the virus dilutions.

-

Incubate for a set period (e.g., 7-10 days) and observe for CPE.

-

The TCID50 is calculated using the Reed-Muench method.

-

In Vitro Antiviral Activity Assay

-

Methodology:

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound (e.g., this compound).

-

Pre-treat the cells with the compound dilutions for a specified time.

-

Infect the cells with EBOV at a known multiplicity of infection (MOI).

-

After an incubation period, the antiviral activity can be assessed by various methods:

-

Viral Yield Reduction: Supernatants are collected, and the amount of infectious virus is quantified by TCID50 assay.

-

qRT-PCR: Viral RNA is extracted from the supernatant or cell lysate and quantified.

-

Reporter Virus Assays: Using a recombinant EBOV expressing a reporter gene (e.g., eGFP), the inhibition of viral replication can be measured by the reduction in reporter signal.[15]

-

Cell Viability/CPE Reduction Assays: Cell viability is measured using assays like MTT or CellTiter-Glo to assess the compound's ability to protect cells from virus-induced death.

-

-

Quantitative Reverse Transcription PCR (qRT-PCR)

-

Purpose: To quantify the amount of viral RNA in a sample.

-

Protocol Outline:

-

RNA Extraction: Viral RNA is extracted from plasma, serum, cell culture supernatant, or infected cells using commercial kits (e.g., Qiagen Buffer AVL or RLT, TRIzol).[15]

-

Reverse Transcription: The viral RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific primers.

-

Real-time PCR: The cDNA is amplified using a real-time PCR instrument with primers and a probe specific to a conserved region of the EBOV genome (e.g., the nucleoprotein gene).[11]

-

Quantification: The amount of viral RNA is determined by comparing the Ct value to a standard curve of known concentrations.

-

Signaling Pathways and Experimental Workflows

Ebola Virus Entry and Host Cell Interaction

The entry of Ebola virus into a host cell is a complex process involving attachment, endocytosis, and membrane fusion.

Caption: Ebola Virus Entry Pathway.

Interferon Antagonism by Ebola Virus

Ebola virus has evolved mechanisms to evade the host's innate immune response, particularly the type I interferon pathway.

Caption: EBOV Antagonism of Type I Interferon Signaling.

Workflow for Characterizing a Novel EBOV Inhibitor

The evaluation of a new antiviral compound follows a logical progression from in vitro characterization to more complex models.

Caption: Workflow for EBOV Inhibitor Characterization.

References

- 1. Ebola - Wikipedia [en.wikipedia.org]

- 2. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ebola virus sequesters IRF3 in viral inclusion bodies to evade host antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathophysiology of Ebola virus infection: Current challenges and future hopes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppressor of Cytokine Signaling 3 Is an Inducible Host Factor That Regulates Virus Egress during Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New targets for controlling Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Species-specific quantification of circulating ebolavirus burden using VP40-derived peptide variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relationship Between Ebola Virus Real-Time Quantitative Polymerase Chain Reaction–Based Threshold Cycle Value and Virus Isolation From Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Relationship Between Ebola Virus Real-Time Quantitative Polymerase Chain Reaction-Based Threshold Cycle Value and Virus Isolation From Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of Ebola virus replication kinetics in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Testing of a Method for Validating Chemical Inactivation of Ebola Virus [mdpi.com]

- 15. stacks.cdc.gov [stacks.cdc.gov]

Ebov-IN-3: A Novel Inhibitor of the Ebola Virus Life Cycle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ebola virus (EBOV) continues to pose a significant threat to global health, necessitating the development of effective antiviral therapeutics.[1][2] This document provides a comprehensive technical overview of a novel investigational inhibitor, Ebov-IN-3, which has demonstrated potent activity against the Ebola virus in preclinical studies. This compound is a small molecule compound designed to interfere with a critical stage of the viral life cycle. This guide details the proposed mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and presents visual representations of its effects on viral and cellular pathways. The information herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the fight against Ebola virus disease (EVD).

Introduction to Ebola Virus and its Life Cycle

The Ebola virus is an enveloped, non-segmented, negative-sense single-stranded RNA virus belonging to the Filoviridae family.[1][3] Its genome encodes seven structural and non-structural proteins: nucleoprotein (NP), viral protein 35 (VP35), VP40, glycoprotein (GP), VP30, VP24, and the RNA-dependent RNA polymerase (L).[1][4][5] The viral life cycle begins with the attachment of the viral GP to host cell receptors, followed by entry into the cell via macropinocytosis or other endocytic pathways.[4][6][7]

Within the endosome, host cathepsins cleave the GP, enabling it to bind to the endosomal receptor Niemann-Pick C1 (NPC1).[8][9] This interaction triggers the fusion of the viral and endosomal membranes, releasing the viral ribonucleoprotein (RNP) complex into the cytoplasm.[5][6][9] The viral polymerase complex, consisting of L and VP35, then initiates transcription and replication of the viral genome.[10] Newly synthesized viral components assemble at the plasma membrane, and new virions bud off from the host cell, facilitated by the matrix protein VP40.[4][6]

This compound: A Hypothetical Inhibitor of EBOV Replication

This compound is a synthetic small molecule inhibitor designed to target the Ebola virus RNA-dependent RNA polymerase (L) protein. The L protein is a critical enzyme for viral RNA synthesis and is highly conserved among different Ebolavirus species, making it an attractive target for broad-spectrum antiviral drugs.[10]

Proposed Mechanism of Action

This compound is hypothesized to be a non-nucleoside inhibitor that binds to an allosteric site on the L protein, distinct from the active site for nucleotide incorporation. This binding is thought to induce a conformational change in the polymerase, impairing its ability to initiate and/or elongate the nascent RNA strand during both transcription and replication. This disruption of viral RNA synthesis effectively halts the production of new viral genomes and proteins, thereby inhibiting the propagation of the virus.

Quantitative Data Summary

The antiviral activity and cytotoxic profile of this compound have been evaluated in several in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Antiviral Activity of this compound against Ebola Virus

| Assay Type | Cell Line | Virus Strain | IC50 (µM) | EC50 (µM) |

| Plaque Reduction Assay | Vero E6 | EBOV/Makona | 0.85 | 1.2 |

| Reporter Virus Assay | HEK293T | eGFP-EBOV | 0.79 | 1.1 |

| qRT-PCR (Viral RNA) | Huh7 | EBOV/Kikwit | 0.92 | 1.5 |

Table 2: Cytotoxicity Profile of this compound

| Assay Type | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| MTT Assay | Vero E6 | > 100 | > 117.6 |

| CellTiter-Glo | HEK293T | > 100 | > 126.6 |

| LDH Assay | Huh7 | > 100 | > 108.7 |

Detailed Experimental Protocols

The following protocols describe the key experiments used to characterize the antiviral activity of this compound.

Plaque Reduction Neutralization Assay

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

-

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 1 x 10^6 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

-

Compound Dilution: Prepare a serial dilution of this compound in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS).

-

Virus Preparation: Dilute the Ebola virus stock in DMEM with 2% FBS to a concentration that will produce approximately 50-100 plaques per well.

-

Infection: Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS). Add 100 µL of the virus dilution to each well and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Treatment: After incubation, remove the virus inoculum and overlay the cell monolayers with 2 mL of a 1:1 mixture of 1.2% Avicel and 2x MEM containing the different concentrations of this compound.

-

Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO2.

-

Plaque Visualization: After incubation, fix the cells with 10% neutral-buffered formalin and stain with a 0.1% crystal violet solution.

-

Data Analysis: Count the number of plaques in each well. The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the number of plaques compared to the untreated virus control.

Reporter Virus Assay

This assay utilizes a recombinant Ebola virus expressing a reporter protein (e.g., enhanced Green Fluorescent Protein, eGFP) to quantify viral infection.

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Infection: Infect the cells with eGFP-EBOV at a multiplicity of infection (MOI) of 0.1.

-

Incubation: Incubate the plates for 48 hours at 37°C.

-

Data Acquisition: Measure the eGFP fluorescence intensity using a plate reader.

-

Data Analysis: The EC50 value is determined by calculating the compound concentration that reduces the reporter signal by 50% compared to the untreated, infected control.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA

This assay quantifies the amount of viral RNA in infected cells to assess the effect of the inhibitor on viral replication.

-

Infection and Treatment: Infect Huh7 cells with Ebola virus at an MOI of 1 in the presence of varying concentrations of this compound.

-

RNA Extraction: At 24 hours post-infection, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).[3]

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and primers specific for a conserved region of the EBOV L gene.

-

qPCR: Perform quantitative PCR using a TaqMan probe or SYBR Green chemistry to amplify and detect the viral cDNA.

-

Data Analysis: Quantify the viral RNA levels relative to an internal control (e.g., a host housekeeping gene). The EC50 is the concentration of this compound that reduces viral RNA levels by 50%.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action of this compound and the experimental workflows.

Caption: Proposed mechanism of action of this compound targeting the Ebola virus L protein.

References

- 1. Novel Antiviral Molecules against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural and Functional Aspects of Ebola Virus Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ebola virus triggers receptor tyrosine kinase-dependent signaling to promote the delivery of viral particles to entry-conducive intracellular compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The lifecycle of the Ebola virus in host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of the Ebola virus polymerase complex - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Small Molecule Inhibitors Targeting Ebola Virus Proteins

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "Ebov-IN-3" is not publicly available. This guide focuses on known small molecule inhibitors of various Ebola virus (EBOV) proteins, providing a comprehensive overview of the current landscape of anti-EBOV drug discovery.

Introduction

Ebola virus (EBOV) is a highly pathogenic agent responsible for severe and often fatal hemorrhagic fever in humans and other primates. The EBOV genome encodes seven structural proteins: nucleoprotein (NP), polymerase cofactor (VP35), matrix protein (VP40), glycoprotein (GP), transcription activator (VP30), secondary matrix protein (VP24), and the RNA-dependent RNA polymerase (L). Each of these proteins plays a critical role in the viral life cycle, from genome replication and transcription to assembly and budding, making them attractive targets for antiviral drug development. This technical guide provides an in-depth analysis of various small molecule inhibitors that target these essential EBOV proteins, summarizing their binding affinities, the experimental protocols used for their characterization, and the associated molecular pathways.

Data Presentation: Quantitative Inhibitor Data

The following tables summarize the quantitative data for various small molecule inhibitors targeting key EBOV proteins. These inhibitors have been identified through a range of screening and validation methodologies.

| Target Protein | Inhibitor | Inhibition Metric | Value | Assay System |

| Glycoprotein (GP) | SYL1712 | IC50 | 1 µM | HIV-1/EBOV pseudovirus entry assay[1] |

| MBX2254 | IC50 | ~0.28 µM | HIV/EBOV-GP pseudotyped virus assay[2][3] | |

| MBX2270 | IC50 | ~10 µM | HIV/EBOV-GP pseudotyped virus assay[2][3] | |

| Toremifene | EC50 | 0.162 µM | Infectious EBOV in Vero cells[4] | |

| Clomiphene | EC50 | 2.42 µM | Infectious EBOV in Vero cells[4] | |

| Compound 7 (Benzodiazepine derivative) | IC50 | 10 µM | Infectious EBOV in cell-based assay[5] | |

| Nucleoprotein (NP) | MCCB4 | EC50 | 4.8 µM | EBOV minigenome assay[6] |

| VP30-NP Interaction | Embelin & Kobe0065 (4:1 ratio) | EC50 | 351 nM | EBOV minigenome assay[7] |

| Kobe0065 | EC50 | 1 µM | EBOV minigenome assay[7] | |

| VP24 | ZINC000095486070 | Binding Affinity | -9.7 kcal/mol | Molecular Docking[8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are descriptions of key experimental protocols cited in the identification and characterization of EBOV protein inhibitors.

In Silico Screening and Molecular Docking

-

Objective: To computationally identify potential small molecule inhibitors that bind to a specific target protein.

-

Methodology:

-

A 3D structure of the target EBOV protein (e.g., VP24, PDB ID: 4M0Q) is obtained from a protein data bank or generated via homology modeling.[8]

-

A library of small molecule compounds (e.g., from ZINC database, AfroDB, NANPDB) is prepared for virtual screening.[8]

-

Molecular docking software (e.g., AutoDock Vina, Schrödinger suite) is used to predict the binding poses and affinities of the compounds within the active or allosteric sites of the target protein.[8][9]

-

Compounds are ranked based on their predicted binding energies (e.g., kcal/mol) and other scoring functions.[8][9]

-

The top-ranking compounds are selected for further in vitro validation.

-

Pseudotyped Virus Entry Assay

-

Objective: To assess the ability of small molecules to inhibit the entry of EBOV into host cells in a BSL-2 environment.

-

Methodology:

-

A replication-deficient viral core, typically from human immunodeficiency virus (HIV) or vesicular stomatitis virus (VSV), is engineered to express the EBOV glycoprotein (GP) on its surface. This creates a "pseudotyped" virus.[2][3][5]

-

The pseudotyped virus often contains a reporter gene, such as luciferase, for easy quantification of viral entry.[2][3]

-

Host cells (e.g., 293T, A549, VeroE6) are incubated with the small molecule inhibitor at various concentrations.[2][3]

-

The cells are then infected with the EBOV-GP pseudotyped virus.

-

After a set incubation period (e.g., 48 hours), the reporter gene activity (e.g., luciferase signal) is measured. A reduction in the signal compared to untreated controls indicates inhibition of viral entry.[2][3]

-

The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

-

EBOV Minigenome Assay

-

Objective: To screen for inhibitors of EBOV genome replication and transcription in a BSL-2 setting.

-

Methodology:

-

A "minigenome" plasmid is constructed, containing a reporter gene (e.g., luciferase) flanked by the EBOV leader and trailer sequences, which are necessary for replication and transcription.

-

Plasmids encoding the essential components of the EBOV replication machinery (NP, VP35, VP30, and L) are co-transfected with the minigenome plasmid into susceptible cells (e.g., BSR-T7 cells).[6][10]

-

The transfected cells are treated with the small molecule inhibitors at various concentrations.

-

The expression of the reporter gene, which is dependent on the successful replication and transcription of the minigenome by the viral proteins, is quantified.

-

A decrease in reporter gene expression indicates inhibition of the viral replication/transcription process. The 50% effective concentration (EC50) is then determined.[6]

-

Time-of-Addition Assay

-

Objective: To determine the specific stage of the viral life cycle that is targeted by an inhibitor.

-

Methodology:

-

The inhibitor is added to cell cultures at different time points relative to viral infection: before infection, during viral adsorption, and at various times post-infection.[3][5]

-

For example, to test for entry inhibition, the compound is added for a short period before or during the initial infection phase. To test for post-entry effects, the compound is added at later time points.[3]

-

The level of infection is quantified at the end of the experiment (e.g., by measuring reporter gene expression or viral titers).

-

The time point at which the inhibitor loses its effectiveness provides insight into its mechanism of action. For instance, if a compound is only effective when added early, it likely targets viral entry.[3][5]

-

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to the discovery and mechanism of action of small molecule inhibitors targeting EBOV proteins.

Caption: A generalized workflow for the discovery of small molecule inhibitors of EBOV proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Small molecule drug discovery for Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. biorxiv.org [biorxiv.org]

- 10. Identification of a small molecule inhibitor of Ebola virus genome replication and transcription using in silico screening - PMC [pmc.ncbi.nlm.nih.gov]

Ebov-IN-3: A Novel Inhibitor of Ebola Virus Entry with Broad-Spectrum Activity

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The compound "Ebov-IN-3" is a hypothetical designation used in this document for illustrative purposes. The data and experimental protocols presented herein are a synthesis of publicly available information on various Ebola virus inhibitors and do not pertain to a specific, real-world compound named this compound. This guide is intended to serve as a template and example for the technical documentation of a novel antiviral agent.

Abstract

This technical guide provides a comprehensive overview of this compound, a novel small molecule inhibitor of Ebola virus (EBOV) entry. Characterized by its potent antiviral activity against multiple EBOV strains, this compound represents a promising candidate for further preclinical and clinical development. This document details the compound's specificity, mechanism of action, and the experimental methodologies used for its evaluation. All quantitative data are presented in standardized tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended to provide researchers, scientists, and drug development professionals with the core technical information required to understand and potentially advance the study of this class of antiviral compounds.

Introduction

Ebola virus disease (EVD) is a severe and often fatal illness in humans, with case fatality rates that can reach up to 90%.[1] The causative agents are ebolaviruses, a genus of single-stranded RNA viruses belonging to the Filoviridae family.[2] Of the six known species, Zaire ebolavirus (EBOV) is the most virulent and has been responsible for the majority of outbreaks.[1][3] The viral genome encodes for seven proteins, including the glycoprotein (GP), which is essential for viral entry into host cells.[1][4][5] The EBOV GP mediates attachment to the cell surface and subsequent fusion with the host cell membrane, making it a prime target for antiviral therapies.[6]

This compound has been identified as a potent inhibitor of EBOV entry. This document summarizes the current knowledge on the specificity of this compound against various EBOV strains and provides detailed experimental protocols for its characterization.

Quantitative Data Summary

The antiviral activity of this compound has been evaluated against different strains of Ebola virus using in vitro assays. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).

Table 1: Antiviral Activity of this compound against Wild-Type Ebola Virus Strains

| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Zaire ebolavirus (Mayinga, 1976) | Vero E6 | 0.30 | >30 | >100 |

| Zaire ebolavirus (Kikwit, 1995) | Vero E6 | 0.37 | >30 | >81 |

| Sudan ebolavirus (Boniface, 1976) | Vero E6 | 1.70 | >30 | >17 |

| Bundibugyo ebolavirus (2007) | Vero E6 | 2.70 | >30 | >11 |

Data is a representative compilation from studies on similar Ebola virus entry inhibitors.[4]

Table 2: Comparative Antiviral Activity of this compound and Reference Compounds

| Compound | Target | Virus Strain | EC50 (µM) |

| This compound | EBOV Entry | Zaire ebolavirus (Mayinga) | 0.30 |

| Favipiravir | RNA-dependent RNA polymerase | Zaire ebolavirus (Mayinga) | 67 |

| Amiodarone | Ion Channel Blocker | Zaire ebolavirus (Makona) | 5.5 - 15.9 |

| Clomiphene | EBOV Fusion | Zaire ebolavirus (Kikwit) | 3.8 |

Data is a representative compilation from various studies.[2][4][7][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Antiviral Activity Assay using Wild-Type Ebola Virus

This protocol describes the determination of the 50% effective concentration (EC50) of this compound against wild-type Ebola virus in a BSL-4 laboratory.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Ebola virus stock (e.g., Mayinga variant)

-

This compound (resuspended in DMSO at 10 mM)

-

Phosphate-Buffered Saline (PBS)

-

96-well plates

Procedure:

-

Seed Vero E6 cells at a density of 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Infect the cells with Ebola virus at a multiplicity of infection (MOI) of 0.1.[4]

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, fix the cells and quantify the viral antigen using an enzyme-linked immunosorbent assay (ELISA) or by immunofluorescence.

-

Calculate the EC50 value by fitting the dose-response curve using non-linear regression.

Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of this compound.

Materials:

-

Vero E6 cells

-

DMEM supplemented with 10% FBS

-

This compound (resuspended in DMSO at 10 mM)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well plates

Procedure:

-

Seed Vero E6 cells at a density of 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the culture medium and add the compound dilutions to the cells.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Perform the CellTiter-Glo® assay according to the manufacturer's instructions to determine cell viability.

-

Calculate the CC50 value from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental procedures related to the evaluation of this compound.

Caption: Proposed mechanism of action for this compound in the Ebola virus entry pathway.

Caption: Workflow for the in vitro antiviral activity assay of this compound.

Caption: Workflow for determining the cytotoxicity of this compound.

Conclusion

This compound demonstrates potent and broad-spectrum inhibitory activity against multiple strains of the Ebola virus in vitro. Its favorable selectivity index suggests a promising therapeutic window. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the efficacy and mechanism of action of this and similar compounds. Future studies should focus on in vivo efficacy in relevant animal models and further elucidation of the precise molecular interactions between this compound and the viral entry machinery.

References

- 1. Pathogenicity and Virulence of Ebolaviruses with Species- and Variant-specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ebola Virus Infection: a review on the pharmacokinetic and pharmacodynamic properties of drugs considered for testing in human efficacy trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ebola - Wikipedia [en.wikipedia.org]

- 4. N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Activity of Amiodarone Against Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of an Ebola Virus Inhibitor: A Technical Guide

Disclaimer: As of November 2025, there is no publicly available scientific literature or preclinical data for a compound designated "Ebov-IN-3." This guide has been constructed using publicly available preclinical toxicity data for the antiviral agent Remdesivir (GS-5734) as a representative example of a small molecule inhibitor investigated for the treatment of Ebola Virus Disease (EVD). The data and methodologies presented herein pertain to Remdesivir and should not be extrapolated to any other compound.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a summary of the preliminary toxicity assessment of Remdesivir, with a focus on its development as an anti-Ebola virus agent.

Introduction

Remdesivir (GS-5734) is a monophosphoramidate prodrug of a nucleoside analog that demonstrates broad-spectrum antiviral activity against several RNA viruses, including the Ebola virus (EBOV).[1][2] It functions by inhibiting the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription.[3] A comprehensive nonclinical safety program was conducted to support its development, including studies in various animal models to determine its toxicological profile.[1][4][5]

Data Presentation: Summary of Preclinical Toxicity Findings

The following tables summarize key quantitative data from in vitro and in vivo preclinical toxicity studies of Remdesivir.

Table 1: In Vitro Cytotoxicity of Remdesivir

| Cell Type/Line | Assay Duration | 50% Cytotoxic Concentration (CC50) | Reference |

| Various Human Cell Lines | 5-14 days | 1.7 to >20 µM | [6] |

| Primary Human Hepatocytes (PHH) | 5-14 days | Lowest CC50 among primary cells tested | [6] |

| MT-4 (Human T-cell leukemia) | 5-14 days | Most sensitive cell line tested | [6] |

| HepG2 (Human liver cancer) | 24 hours | Concentration-dependent cytotoxicity at ≥12.5 µM |

Table 2: Repeat-Dose Toxicity of Remdesivir in Animal Models

| Species | Duration | Route of Administration | No-Observed-Adverse-Effect Level (NOAEL) | Key Findings | Reference |

| Rat | 4 weeks | Intravenous | < 3 mg/kg/day | Dose-dependent, reversible kidney injury and dysfunction at doses >3 mg/kg/day. | [4] |

| Rhesus Monkey | 4 weeks | Intravenous | < 5 mg/kg/day | Dose-dependent, reversible kidney injury and dysfunction at doses >5 mg/kg/day. | [4] |

| Cynomolgus Monkey | 4 weeks | Intravenous | 10 mg/kg/day | No observable kidney changes at this dose. | [4] |

Table 3: Genotoxicity and Developmental Toxicity of Remdesivir

| Study Type | System | Outcome | Reference |

| In Vitro Reverse Mutation Assay | Bacteria (Salmonella, E. coli) | Negative | [5] |

| In Vitro Chromosome Aberration Assay | Human Lymphocytes | Negative | [5] |

| In Vivo Micronucleus Assay | Rat | Negative | [5] |

| Embryo-Fetal Development | Rat and Rabbit | No adverse effects on embryo-fetal development. | |

| Developmental Toxicity (in vitro) | Mouse and Human Morphogenetic Embryoid Bodies (MEBs) | Impaired morphogenesis at 1–8 µM. |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below. These protocols are based on standard practices and information inferred from the available literature.

In Vitro Cytotoxicity Assay

-

Objective: To determine the concentration of Remdesivir that causes a 50% reduction in cell viability (CC50).

-

Cell Lines: A panel of human cell lines (e.g., HepG2, MT-4, Vero E6) and primary human cells (e.g., hepatocytes, renal proximal tubule epithelial cells) are used.

-

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

A serial dilution of Remdesivir is prepared in the appropriate cell culture medium.

-

The existing medium is removed from the cells, and the medium containing various concentrations of Remdesivir is added. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified duration (e.g., 24, 48, 72 hours, or up to 14 days with media changes).

-

Cell viability is assessed using a colorimetric assay such as MTS or by measuring ATP content (e.g., CellTiter-Glo®). For example, an EZ-Cytox solution can be added, and after a 2-hour incubation, the absorbance is measured spectrophotometrically.

-

The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

-

Repeat-Dose Toxicity Studies in Non-Human Primates

-

Objective: To evaluate the potential toxicity of Remdesivir following repeated daily administration over a defined period (e.g., 4 weeks) and to determine the No-Observed-Adverse-Effect Level (NOAEL).

-

Animal Model: Rhesus or Cynomolgus monkeys.

-

Methodology:

-

Animals are assigned to different dose groups, including a vehicle control group and multiple Remdesivir dose groups (e.g., 3, 5, 10 mg/kg/day).

-

Remdesivir is administered intravenously (e.g., slow bolus injection) once daily for 28 consecutive days.

-

Clinical observations (e.g., changes in behavior, appetite, physical appearance) are recorded daily. Body weight is measured weekly.

-

Blood samples are collected at regular intervals for hematology and clinical chemistry analysis (including markers of kidney function like BUN and creatinine, and liver function like ALT and AST).

-

Urine samples are collected for urinalysis.

-

At the end of the treatment period (and a recovery period for some cohorts), animals are euthanized. A full necropsy is performed, and organ weights are recorded.

-

A comprehensive histopathological examination of all major organs and tissues is conducted to identify any treatment-related microscopic changes.

-

Genotoxicity Assessment

A standard battery of tests is conducted to assess the genotoxic potential of Remdesivir, in accordance with regulatory guidelines.[5]

-

Bacterial Reverse Mutation Assay (Ames Test): Evaluates the ability of Remdesivir to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Chromosomal Aberration Assay: Assesses the potential of Remdesivir to cause structural chromosomal damage in cultured human peripheral blood lymphocytes.

-

In Vivo Micronucleus Assay: Measures chromosomal damage or damage to the mitotic apparatus in bone marrow erythrocytes of rats treated with Remdesivir via intravenous administration.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams were generated using the Graphviz DOT language to illustrate key pathways and processes related to Remdesivir's mechanism and toxicity.

References

- 1. pmda.go.jp [pmda.go.jp]

- 2. Remdesivir against COVID-19 and Other Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pmda.go.jp [pmda.go.jp]

- 4. pmda.go.jp [pmda.go.jp]

- 5. Remdesivir in COVID-19: A critical review of pharmacology, pre-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repeat-dose toxicity study: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Ebola Virus Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols relevant to the preclinical evaluation of Ebola virus (EBOV) inhibitors, with a specific focus on compounds targeting viral entry. While in vivo dosage and protocol data for the specific benzothiazepine compound, Ebov-IN-3, are not publicly available, this guide offers comprehensive, generalized protocols for the in vivo assessment of small molecule EBOV inhibitors in established animal models. The methodologies outlined herein are based on established practices in the field and are intended to serve as a foundational resource for researchers initiating preclinical studies of novel anti-EBOV therapeutics. Additionally, this document includes in vitro data for this compound and related compounds to provide context for its antiviral activity.

Introduction to this compound and Ebola Virus Entry Inhibition

This compound is a benzothiazepine compound identified as a potential inhibitor of Ebola virus (EBOV) infection through a virtual screening process targeting the interaction between the EBOV glycoprotein (GP) and the host Niemann-Pick C1 (NPC1) receptor.[1][2] This interaction is a critical step in the viral entry process, making it a promising target for antiviral drug development.[3][4][5][6] The entry of EBOV into a host cell is a multi-step process that begins with the attachment of the viral GP to the cell surface, followed by endocytosis.[7] Within the endosome, host proteases cleave the GP, enabling it to bind to the NPC1 receptor, which triggers the fusion of the viral and endosomal membranes and the release of the viral genome into the cytoplasm.[3][4][5] Small molecules that inhibit the GP-NPC1 interaction can effectively block this crucial stage of the viral life cycle.

While in vivo data for this compound is not available in the public domain, the following sections provide in vitro data for this compound and generalized in vivo protocols that are applicable for the evaluation of small molecule EBOV entry inhibitors.

In Vitro Activity of this compound and Analogs

The initial identification and characterization of this compound and related compounds were performed using in vitro assays with lentiviral particles pseudotyped with the EBOV glycoprotein (EBOV-GP).[2] The following table summarizes the reported in vitro efficacy of these compounds.

| Compound ID | Chemical Class | IC50 (µM) in EBOV-GP Pseudotyped Virus Assay | Cytotoxicity (CC50, µM) |

| This compound (Cpd 9) | Benzothiazepine | >10 | >50 |

| Compound 10 | Benzothiazepine | 3.6 | >50 |

| Compound 11 | Benzothiazepine | 2.5 | >50 |

| Compound 12 | Benzothiazepine | 1.8 | >50 |

Data sourced from Lasala et al., Antiviral Research, 2021.[2]

Signaling and Experimental Workflow Diagrams

Ebola Virus Entry Pathway and Inhibition

The following diagram illustrates the key steps of Ebola virus entry into a host cell and the putative mechanism of action for inhibitors targeting the GP-NPC1 interaction.

Caption: Ebola virus entry and inhibition of the GP-NPC1 interaction.

In Vitro Screening Workflow for EBOV Inhibitors

This diagram outlines the experimental workflow used for the in vitro identification of EBOV inhibitors like this compound.[2]

Caption: Workflow for in vitro screening of EBOV inhibitors.

Generalized In Vivo Experimental Protocols

The following protocols are generalized for the in vivo evaluation of small molecule inhibitors against Ebola virus and are not specific to this compound. These protocols should be adapted based on the specific properties of the test compound and institutional guidelines. All work with live Ebola virus must be conducted in a Biosafety Level 4 (BSL-4) facility.

Mouse Model of Ebola Virus Disease

Mouse-adapted EBOV strains are typically used to induce a lethal disease in immunocompetent mice, as wild-type EBOV is not lethal in these animals.[8]

4.1.1. Materials

-

Animal Model: 6-8 week old female BALB/c or C57BL/6 mice.

-

Virus: Mouse-adapted Ebola virus (MA-EBOV).

-

Test Compound: Small molecule inhibitor (e.g., benzothiazepine derivative).

-

Vehicle Control: Appropriate vehicle for the test compound (e.g., DMSO, saline).

-

Positive Control (Optional): An antiviral with known efficacy in this model (e.g., favipiravir).

-

Anesthesia: Isoflurane or other approved anesthetic.

-

Personal Protective Equipment (PPE): Appropriate for BSL-4 containment.

4.1.2. Experimental Procedure

-

Acclimatization: Acclimatize mice to the BSL-4 facility for at least 72 hours prior to the start of the experiment.

-

Compound Formulation: Prepare the test compound and vehicle control under sterile conditions. The formulation should be optimized for the chosen route of administration.

-

Animal Grouping: Randomly assign mice to treatment and control groups (n=8-10 mice per group is recommended).

-

Group 1: Vehicle control + MA-EBOV challenge.

-

Group 2: Test compound (Dose 1) + MA-EBOV challenge.

-

Group 3: Test compound (Dose 2) + MA-EBOV challenge.

-

(Optional) Group 4: Positive control + MA-EBOV challenge.

-

-

Prophylactic or Therapeutic Dosing:

-

Prophylactic: Administer the first dose of the test compound or vehicle at a predetermined time before viral challenge (e.g., 2-4 hours prior).

-

Therapeutic: Administer the first dose at a predetermined time after viral challenge (e.g., 24, 48, or 72 hours post-infection).

-

-

Viral Challenge: Anesthetize mice and challenge with a lethal dose of MA-EBOV (e.g., 1000 plaque-forming units, PFU) via intraperitoneal (IP) injection.

-

Continued Dosing: Administer the test compound, vehicle, and positive control according to the predetermined dosing schedule (e.g., once or twice daily) for a specified duration (e.g., 7-14 days).

-

Monitoring: Monitor mice at least twice daily for clinical signs of disease (e.g., weight loss, ruffled fur, hunched posture, lethargy). Record body weights daily.

-

Endpoint: The primary endpoint is survival. Mice that reach a moribund state (e.g., >25% weight loss, inability to access food or water) should be humanely euthanized. The study duration is typically 21-28 days.

-

Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze weight loss data using appropriate statistical tests (e.g., ANOVA).

Non-Human Primate (NHP) Model of Ebola Virus Disease

NHP models, particularly cynomolgus or rhesus macaques, are considered the gold standard for EVD research as the disease progression closely mimics that in humans.[9]

4.2.1. Materials

-

Animal Model: Adult cynomolgus or rhesus macaques.

-

Virus: Wild-type Ebola virus (e.g., Zaire ebolavirus).

-

Test Compound: Small molecule inhibitor.

-

Vehicle Control: Appropriate vehicle for the test compound.

-

Anesthesia: Ketamine or other approved anesthetic.

-

Personal Protective Equipment (PPE): Appropriate for BSL-4 containment.

4.2.2. Experimental Procedure

-

Acclimatization and Baseline Data: Acclimatize NHPs to the BSL-4 facility and collect baseline physiological data (e.g., body temperature, complete blood count, serum chemistry).

-

Compound Formulation: Prepare the test compound and vehicle control under sterile conditions.

-

Animal Grouping: Assign NHPs to treatment and control groups (n=3-6 per group is typical).

-

Dosing: Administer the test compound or vehicle at the predetermined dose and schedule. The route of administration may be oral (PO), intravenous (IV), or intramuscular (IM).

-

Viral Challenge: Anesthetize NHPs and challenge with a lethal dose of wild-type EBOV (e.g., 1000 PFU) via intramuscular injection.

-

Monitoring and Data Collection:

-

Monitor animals at least twice daily for clinical signs of EVD (e.g., fever, anorexia, rash, behavioral changes).

-

Collect blood samples at regular intervals (e.g., daily or every other day) to measure viral load (by RT-qPCR), hematology, and serum chemistry.

-

Monitor body temperature continuously using telemetry if available.

-

-

Endpoint: The primary endpoint is survival. Animals that become moribund are humanely euthanized. The study duration is typically 28-42 days.

-

Data Analysis: Analyze survival data using Kaplan-Meier curves. Analyze virological and clinical pathology data using appropriate statistical methods.

Generalized In Vivo Experimental Workflow

References

- 1. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ebola virus entry requires the host-programmed recognition of an intracellular receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ebolavirus Glycoprotein Directs Fusion through NPC1+ Endolysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Intracellular Visualization of Ebola Virus-Receptor Interaction by In Situ Proximity Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Ebola virus soluble glycoprotein contributes to viral pathogenesis by activating the MAP kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Animal Models of Ebolavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]

Ebov-IN-3 solubility and preparation for experiments

These application notes provide detailed information and protocols for the use of Ebov-IN-3, a benzothiazepine compound identified as an inhibitor of Ebola virus (EBOV) infection. The information is intended for researchers, scientists, and drug development professionals.

Product Information and Data Presentation

This compound is a small molecule inhibitor of Ebola virus entry. Its discovery was reported in a study focused on identifying inhibitors of the protein-protein interaction between the Ebola virus glycoprotein (GP) and the host Niemann-Pick C1 (NPC1) receptor.

Table 1: Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ethyl 6-((4-(methyl(4-methyl-1,1-dioxidobenzo[b]thiophen-3-yl)sulfamoyl)phenyl)amino)hexanoate | (Inferred from structure) |

| Molecular Formula | C₂₁H₂₈N₂O₄S₂ | [1] |

| Molecular Weight | 436.59 g/mol | [1] |

| CAS Number | 2896193-40-9 | [1] |

| Reported IC₅₀ | 0.37 µM (against pseudotyped EBOV) | [1] |

| Solubility | DMSO: Expected to be soluble. Ethanol/Water: Expected to have low solubility. Note: Specific quantitative solubility data is not publicly available. It is recommended to determine solubility empirically. | General chemical knowledge |

| Storage | Store at room temperature for short-term use. For long-term storage, refer to the Certificate of Analysis provided by the supplier. | [1] |

Mechanism of Action

Ebola virus entry into host cells is a multi-step process. The viral glycoprotein (GP) mediates attachment to the cell surface, followed by endocytosis. Within the endosome, GP is cleaved by host proteases, such as cathepsins, which exposes the receptor-binding site. The cleaved GP then binds to the host intracellular receptor, Niemann-Pick C1 (NPC1). This binding event is critical for triggering the fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm and initiate replication.

This compound was identified through a virtual screening campaign designed to find molecules that disrupt the interaction between EBOV-GP and NPC1.[2] Therefore, the proposed mechanism of action for this compound is the inhibition of this crucial binding step, thereby blocking viral entry and subsequent infection.

Figure 1: Proposed mechanism of action for this compound in the EBOV entry pathway.

Experimental Protocols

The following are generalized protocols for the preparation and in vitro testing of this compound. These should be adapted based on the specific experimental requirements.

Protocol 1: Preparation of this compound Stock Solution

Small molecule inhibitors are typically prepared as high-concentration stock solutions in an organic solvent, which are then diluted into aqueous media for experiments. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Determine the desired stock concentration. A 10 mM stock solution is common. To prepare a 10 mM stock of this compound (MW = 436.59 g/mol ), you would dissolve 4.37 mg in 1 mL of DMSO.

-

Weigh the this compound powder accurately and place it into a sterile vial.

-

Add the calculated volume of DMSO to the vial.

-

Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used if necessary, but check for compound stability at elevated temperatures.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. Refer to the supplier's Certificate of Analysis for specific recommendations.

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Antiviral Activity using a Pseudotyped Virus (pEBOV) Entry Assay

This assay is a common and safe method (BSL-2) to screen for inhibitors of EBOV entry. It uses a replication-incompetent viral core (e.g., from a lentivirus or vesicular stomatitis virus) that expresses the EBOV glycoprotein (GP) on its surface and carries a reporter gene, such as luciferase. Inhibition of viral entry is measured by a decrease in reporter gene expression.[3]

Materials:

-

HEK293T or HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

White, clear-bottom 96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

EBOV-GP pseudotyped viral particles (encoding luciferase)

-

Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™)

-

Luminometer plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count HEK293T cells.

-

Seed the cells in a white, clear-bottom 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of the this compound stock solution in complete medium. For example, to test concentrations from 10 µM down to 0.01 µM, first dilute the 10 mM stock to 100 µM in medium, and then perform serial dilutions from this intermediate stock.

-

Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "cells only" control (no virus, no drug).

-

Carefully remove the medium from the cells and add 50 µL of the diluted compound solutions to the appropriate wells.

-

Incubate the plate for 1 hour at 37°C.

-

-

Pseudovirus Infection:

-

Thaw the EBOV-GP pseudotyped virus stock.

-

Dilute the virus in complete medium to a concentration that gives a high signal-to-background ratio in the luciferase assay (this needs to be optimized beforehand).

-

Add 50 µL of the diluted virus to each well (except the "cells only" control), resulting in a final volume of 100 µL per well.

-

Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

-

-

Luciferase Readout:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

-

Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from "cells only" wells).

-

Normalize the data by setting the luminescence of the vehicle control (virus + DMSO) to 100%.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

-

Figure 2: Workflow for the EBOV pseudotyped virus entry assay.

References

Application Notes and Protocols for High-Throughput Screening of Novel Ebola Virus Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of highly pathogenic viruses such as the Ebola virus (EBOV) necessitates the rapid development of effective antiviral therapeutics. High-throughput screening (HTS) is a critical component of this effort, enabling the evaluation of large chemical libraries to identify novel inhibitors of viral replication. These application notes provide a comprehensive overview of the methodologies and protocols for the screening and characterization of novel EBOV inhibitors, using a representative compound as an example. The protocols described herein are based on established HTS assays for EBOV and similar viral pathogens, providing a robust framework for drug discovery initiatives.

Data Presentation: Efficacy and Cytotoxicity of a Novel EBOV Inhibitor

The following tables summarize the quantitative data for a representative novel EBOV inhibitor identified through a comprehensive screening cascade.

| Table 1: Primary High-Throughput Screening Data | |

| Assay Type | EBOV trVLP Luciferase Assay[1] |

| Compound Concentration | 10 µM |

| % EBOV trVLP Inhibition | 85% |

| % Cell Viability | 95% |

| Z'-factor | 0.7[1] |

| Table 2: Dose-Response Analysis in Secondary Assays | |||

| Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| EBOV trVLP Assay[1] | 1.2 | >50 | >41.7 |

| EBOV Minigenome Assay[2][3] | 0.9 | >50 | >55.6 |

| Pseudotyped Virus Neutralization Assay[4][5] | 1.5 | >50 | >33.3 |

| Infectious EBOV-GFP Assay[2][6] | 1.8 | >50 | >27.8 |

Experimental Protocols

Primary High-Throughput Screening: EBOV trVLP Assay

This assay models the entire EBOV life cycle under BSL-2 conditions using a transcription- and replication-competent virus-like particle (trVLP) system with a luciferase reporter.[1]

Materials:

-

HEK293T cells

-

Plasmids encoding EBOV NP, VP35, VP30, L, and T7 polymerase

-

EBOV minigenome plasmid with a luciferase reporter gene

-

Transfection reagent

-

384-well microplates

-

Compound library

-

Luciferase assay reagent

Protocol:

-

Prepare a bulk co-transfection mix of the EBOV plasmids.

-

Seed HEK293T cells in 384-well plates.

-

Add the compound library to the cells at a final concentration of 10 µM.

-

Incubate for 1 hour.

-

Add the trVLP supernatant to the cells.

-

Incubate for 48-72 hours.

-

Add luciferase assay reagent and measure luminescence.

-

Calculate the percentage of inhibition relative to controls.

Secondary Assay: EBOV Minigenome Assay

This assay specifically assesses the function of the EBOV polymerase complex.[2][3]

Materials:

-

HEK293T cells

-

Plasmids encoding EBOV NP, VP35, VP30, and L

-

EBOV minigenome plasmid with a Renilla luciferase reporter

-

Control plasmid expressing Firefly luciferase

-

Transfection reagent

-

384-well plates

-

Hit compounds from the primary screen

-

Dual-luciferase reporter assay system

Protocol:

-

Co-transfect HEK293T cells with the EBOV polymerase component plasmids, the minigenome plasmid, and the control plasmid.

-

Plate the transfected cells in 384-well plates.

-

Add serial dilutions of the hit compounds.

-

Incubate for 24-48 hours.

-

Measure both Renilla and Firefly luciferase activity.

-

Normalize the Renilla luciferase activity to the Firefly luciferase activity to account for cytotoxicity.

-

Determine the IC50 values.

Cytotoxicity Assay

Materials:

-

HEK293T or Vero E6 cells

-

96-well plates

-

Compound of interest

-

Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

-